molecular formula C18H17N3O2S2 B492765 N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-21-8

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B492765
CAS No.: 671200-21-8
M. Wt: 371.5g/mol
InChI Key: MXFRHGYCAPCVMF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Thioether formation:

    Acetylation: The final step involves the acetylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Acetylphenyl derivatives: Compounds with similar phenyl ring substitutions.

Uniqueness

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(3-acetylphenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3OS. The compound features a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. A study on related compounds revealed that certain thieno[2,3-d]pyrimidine derivatives displayed significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the 4-position of the pyrimidine ring enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays. In vitro studies showed that similar thieno[2,3-d]pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, IC50 values for certain derivatives ranged from 0.04 to 0.09 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. Compounds with a similar scaffold were found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. These compounds demonstrated the ability to reduce tumor cell invasion in vitro .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated several thieno[2,3-d]pyrimidine derivatives for their ability to suppress COX-1 and COX-2 activity. The results indicated that certain derivatives significantly inhibited COX-2 with IC50 values comparable to indomethacin .
    CompoundIC50 (μmol)Target Enzyme
    3b0.04 ± 0.09COX-2
    4b0.04 ± 0.02COX-2
    Indomethacin9.17COX-1
  • Antimicrobial Screening : Another study tested various thieno[2,3-d]pyrimidine derivatives against multiple bacterial strains. The results showed significant antibacterial activity for several compounds with modifications at specific positions on the pyrimidine ring .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-10-12(3)25-18-16(10)17(19-9-20-18)24-8-15(23)21-14-6-4-5-13(7-14)11(2)22/h4-7,9H,8H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFRHGYCAPCVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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